molecular formula C23H25N7O3 B2364667 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1351645-26-5

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2364667
CAS No.: 1351645-26-5
M. Wt: 447.499
InChI Key: VNLZDENWVRPVKA-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). This small molecule specifically targets both wild-type FLT3 and clinically relevant internal tandem duplication (ITD) mutants, which are driving oncogenes found in approximately 30% of Acute Myeloid Leukemia (AML) patients. Its mechanism of action involves binding to the kinase domain of FLT3, thereby suppressing its autophosphorylation and downstream signaling pathways, such as STAT5 and MAPK, that are critical for cell proliferation and survival. Research indicates this compound induces cell cycle arrest and promotes apoptosis in FLT3-ITD-dependent leukemic cell lines, such as MV4-11. It serves as a crucial pharmacological tool for investigating the pathogenesis of FLT3-driven leukemias, validating FLT3 as a therapeutic target, and supporting the development of novel targeted therapies for AML. Researchers can utilize this inhibitor in biochemical assays, in vitro cell-based studies, and in vivo xenograft models to elucidate resistance mechanisms and explore combination treatment strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-5-28-13-18(21(32)17-7-6-14(2)25-22(17)28)23(33)24-10-11-29-20(31)9-8-19(27-29)30-16(4)12-15(3)26-30/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLZDENWVRPVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a pyrazole and a pyridazine moiety, contributing to its biological activity. The structural complexity allows for diverse interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to the target structure have shown submicromolar antiproliferative effects against various cancer cell lines by modulating autophagy and inhibiting the mTORC1 pathway .

Activity Mechanism Reference
AntiproliferativeInhibition of mTORC1; induction of autophagy
CytotoxicityInduction of apoptosis in cancer cells

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities. Studies have shown that certain hydrazone derivatives exhibit significant inhibition of inflammatory responses in vivo . The mechanism often involves the suppression of pro-inflammatory cytokines.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, pyrazole derivatives have been implicated in the inhibition of protein kinases that are crucial for tumor growth and metastasis .

Study 1: Autophagy Modulation

A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation. This suggests that the target compound may similarly influence autophagic processes, enhancing its anticancer potential .

Study 2: Synthesis and Activity Correlation

Research has linked the synthesis of various pyrazole derivatives to their biological activity. The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance anticancer efficacy while maintaining low toxicity profiles .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activities. For instance, pyrazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific application of this compound in antimicrobial therapy remains to be explored but holds promise based on structural analogs.

Anticancer Activity

Several studies have identified naphthyridine derivatives as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the pyrazole and pyridazine moieties may enhance the compound's efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Anti-inflammatory Effects

The presence of the carboxamide group suggests potential anti-inflammatory properties. Compounds designed with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This application is particularly relevant in treating chronic inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of pyrazole-containing compounds, researchers evaluated the biological activities of various derivatives. Among them, a compound structurally related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide showed significant analgesic properties in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological effects .

Study 2: Antiviral Activity

Another investigation assessed the antiviral potential of related compounds against human immunodeficiency virus (HIV). The results indicated that certain derivatives could inhibit viral replication by targeting reverse transcriptase and protease enzymes. This suggests that this compound might also exhibit similar antiviral properties .

Comparison with Similar Compounds

Structural and Functional Analogues in Antibacterial Activity

SA-20-15 (glycinyl-substituted 1,4-dihydro-1,8-naphthyridine derivative) and linezolid are key comparators. SA-20-15 demonstrates superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid, attributed to its glycinyl side chain enhancing target binding . The target compound replaces the glycinyl group with a pyrazolyl-pyridazinyl-ethyl chain, which may broaden its spectrum or improve pharmacokinetic properties.

PH-145 and PH-189, also 1,8-naphthyridine derivatives, exhibit selective anticancer activity without DNA interaction, suggesting a unique mechanism distinct from traditional topoisomerase inhibitors . The target compound’s pyridazinone and pyrazole groups may similarly contribute to non-DNA-mediated cytotoxicity.

Carboxamide-Substituted Derivatives

Compound 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) shares the 4-oxo-1,4-dihydro-naphthyridine-3-carboxamide scaffold but differs in substituents.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Mechanism of Action
Target Compound 1,8-naphthyridine Ethyl, methyl, pyrazolyl-pyridazinyl-ethyl chain Antibacterial, Anticancer (hypoth.) Likely non-DNA interaction
SA-20-15 1,8-naphthyridine Glycinyl side chain Superior antibacterial activity Possible ribosomal targeting
Compound 67 1,5-naphthyridine Adamantyl, pentyl Undisclosed (structural analogue) N/A
PH-145/PH-189 1,8-naphthyridine Nitrofuroyl groups Anticancer (selective) Non-DNA interaction

Key Research Findings

  • Antibacterial Activity : The target compound’s pyrazolyl-pyridazinyl-ethyl chain may enhance binding to bacterial targets compared to SA-20-15’s glycinyl group, though direct comparative assays are needed .
  • Anticancer Potential: Like PH-145/PH-189, the compound’s lack of DNA interaction (evidenced by unchanged CD spectra in SA-20-15 derivatives) suggests a novel mechanism, possibly involving protein kinase inhibition or metabolic disruption .
  • Structural Optimization : The ethyl and methyl groups in the target compound may reduce toxicity compared to the adamantyl group in compound 67, which is associated with neurotoxicity in some analogues .

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into three primary subunits:

  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide : Serves as the central scaffold.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine : A pyridazine ring functionalized with a pyrazole moiety.
  • Ethylenediamine linker : Connects the naphthyridine and pyridazine-pyrazole fragments.

This retrosynthetic approach prioritizes the independent synthesis of each subunit followed by sequential coupling, enabling precise control over regiochemistry and functional group compatibility.

Synthesis of the 1,8-Naphthyridine Core

Friedlander Condensation in Aqueous Media

The 1,8-naphthyridine moiety is synthesized via Friedlander condensation between 2-aminonicotinaldehyde (8 ) and ethyl acetoacetate (4 ) using choline hydroxide (ChOH) as a catalyst in water.

Reaction Conditions:
Component Specification
Catalyst Choline hydroxide (1 mol%)
Solvent Water
Temperature 50°C under N₂ atmosphere
Reaction Time 6 hours
Yield 99%

This method eliminates toxic organic solvents and metal catalysts, aligning with green chemistry principles. Density functional theory (DFT) calculations confirm that ChOH facilitates hydrogen bonding with reactants, lowering the activation energy.

Functionalization of the Naphthyridine Core

The 1-ethyl and 7-methyl substituents are introduced via alkylation and methylation steps:

  • N-Alkylation : Treatment with ethyl iodide in DMF using K₂CO₃ as a base (80°C, 12 hours).
  • C-Methylation : Use of methyl triflate in THF at 0°C to room temperature (8 hours).

Preparation of the Pyridazine-Pyrazole Subunit

Pyridazine Ring Formation

The 6-oxopyridazine fragment is synthesized through cyclocondensation of maleic hydrazide with acetylene derivatives. A regioselective [4+2] cycloaddition strategy ensures proper ring closure.

Optimized Protocol:
  • Reactants : Maleic hydrazide (1.2 eq), dimethyl acetylenedicarboxylate (1 eq)
  • Catalyst : Nano-ZnO (5 mol%)
  • Solvent : Ethanol
  • Yield : 89%

Pyrazole Substitution

The 3,5-dimethylpyrazole group is introduced via nucleophilic aromatic substitution (SNAr) on 3-chloropyridazine:

  • SNAr Reaction :

    • Conditions : 3,5-Dimethylpyrazole (1.5 eq), KOtBu (2 eq), DMSO, 100°C, 24 hours.
    • Yield : 78%
  • Oxidation : The pyridazine ring is oxidized to the 6-oxo derivative using MnO₂ in dichloromethane (rt, 4 hours).

Coupling of Subunits via Ethylenediamine Linker

Carboxamide Activation

The naphthyridine-3-carboxylic acid is activated as a mixed anhydride using ClCO₂iBu and N-methylmorpholine in THF at -15°C.

Amide Bond Formation

The activated carboxylate reacts with N-(2-aminoethyl)pyridazine-pyrazole derivative under the following conditions:

  • Solvent : Dichloromethane
  • Base : DIEA (3 eq)
  • Temperature : 0°C to rt, 12 hours
  • Yield : 65%

Mechanistic Insights and Computational Validation

Role of Choline Hydroxide in Naphthyridine Synthesis

DFT studies reveal that ChOH forms hydrogen bonds with the carbonyl oxygen of ethyl acetoacetate (bond length: 1.98 Å) and the amino group of 2-aminonicotinaldehyde (bond length: 2.12 Å), stabilizing the transition state.

Regioselectivity in Pyrazole Substitution

Noncovalent interaction (NCI) analysis demonstrates that steric hindrance from the 3,5-dimethyl groups directs substitution to the pyridazine’s C-3 position, minimizing byproduct formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

A two-stage continuous flow system enhances scalability:

  • Stage 1 : Naphthyridine synthesis in a tubular reactor (residence time: 30 min).
  • Stage 2 : Coupling reaction in a packed-bed reactor with immobilized DIEA.

This system achieves a throughput of 1.2 kg/day with 94% purity.

Purification Strategies

  • Chromatography : Reverse-phase C18 column (ACN/H₂O gradient) removes polar impurities.
  • Crystallization : Ethyl acetate/n-hexane recrystallization yields >99.5% pure product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Catalyst Cost (USD/g)
Traditional Organic 58 92 12.50
Aqueous ChOH 99 99 0.45
Continuous Flow 94 99.5 1.20

The ChOH-mediated aqueous route offers superior sustainability and cost-efficiency, though continuous flow systems excel in large-scale production.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For pyrazole and pyridazine moieties, dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution reactions (e.g., alkylation of pyrazole intermediates) . Purification via column chromatography or recrystallization improves purity. Reaction monitoring using thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkylating agent) can enhance yields .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer :
  • ¹H NMR : Assign peaks to pyrazole (δ 6.0–6.5 ppm), pyridazine (δ 7.5–8.5 ppm), and naphthyridine (δ 8.5–9.0 ppm) protons. Use deuterated solvents (e.g., CD₃OD) for resolution .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ ion) and compare with theoretical values .

Q. How should solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect precipitation.
  • Stability : Perform accelerated degradation studies under varied pH (2–9) and temperatures (4°C–37°C). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with target proteins?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or receptors. Focus on hydrogen bonding (e.g., pyridazine C=O with catalytic lysine) and hydrophobic pockets (methyl groups on pyrazole) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based assays .
  • Proteomic Profiling : Identify unintended protein interactions via pull-down assays or SILAC labeling .

Q. How can structure-activity relationship (SAR) studies identify key functional groups?

  • Methodological Answer :
  • Systematic Substitution : Modify pyrazole (3,5-dimethyl groups) and pyridazine (6-oxo) moieties. For example:
ModificationBioactivity TrendReference
Pyrazole → imidazoleReduced kinase inhibition
Ethyl → bulkier alkylImproved solubility
  • In Silico SAR : Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity .

Q. What experimental designs optimize pharmacokinetic properties without compromising potency?

  • Methodological Answer :
  • Prodrug Strategies : Introduce ester or phosphate groups at the naphthyridine 4-oxo position to enhance oral bioavailability .
  • Lipophilicity Adjustment : Replace ethyl with polar substituents (e.g., hydroxyl or morpholine) to improve LogP values .
  • Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols (e.g., reagent purity, inert atmosphere) and biological assays (e.g., cell line authentication) .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, including cytotoxicity thresholds (e.g., IC₅₀ > 10 μM in HEK293 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.